

## **Technical Support Center: Investigating DNDI-**

**6148 Reproductive Toxicity Signals** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B15558969 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing studies to address the reproductive toxicity signals observed with **DNDI-6148**. The information is presented in a question-and-answer format for clarity and ease of use.

## Frequently Asked Questions (FAQs)

Q1: What is **DNDI-6148** and why was its development paused?

A1: **DNDI-6148** is a novel benzoxaborole compound that was being developed as a preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its development was deprioritized due to preclinical reproductive toxicity signals that would likely necessitate the use of contraceptives for women of childbearing potential.[3][4][5]

Q2: What is the mechanism of action for **DNDI-6148**?

A2: **DNDI-6148** acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[1][2][6][7]

Q3: Is the observed reproductive toxicity a known effect of the benzoxaborole class?

A3: Studies on other boron-containing compounds have shown potential for reproductive and developmental toxicity in animal models, including effects on male fertility (testicular toxicity)



and fetal development (e.g., skeletal effects).[8][9] Therefore, the observed toxicity with **DNDI-6148** may be a class-related effect.

Q4: What are the regulatory guidelines for designing reproductive toxicity studies?

A4: The primary regulatory guidance is the International Council for Harmonisation (ICH) S5(R3) guideline, "Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals."[10][11][12] This guideline outlines the standard study designs, including Fertility and Early Embryonic Development (Segment I), Embryofetal Development (Segment II), and Pre- and Postnatal Development (Segment III) studies.[3]

## **Troubleshooting Guide for Study Design**

Q5: We have observed a reproductive toxicity signal with a compound similar to **DNDI-6148**. Where do we start our investigation?

A5: The first step is to characterize the nature of the toxicity. Based on the reason for pausing **DNDI-6148**'s development, the focus should be on potential embryofetal toxicity. A well-designed Embryofetal Development (EFD) study (ICH Segment II) is the most appropriate starting point.

Q6: How do we select the appropriate animal model for an EFD study?

A6: The ICH S5(R3) guideline recommends using two species: a rodent (typically the rat) and a non-rodent (typically the rabbit).[11] It is crucial to select species where the compound's metabolism and exposure are as relevant to humans as possible.

Q7: What are the critical parameters to consider when designing the EFD study protocol?

A7: Key parameters include dose selection, duration of treatment, and the endpoints to be evaluated. Dose levels should be based on preliminary dose-range finding studies and should aim to establish a No-Observed-Adverse-Effect Level (NOAEL). Treatment should cover the period of organogenesis. Endpoints include maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.



Q8: Our initial EFD study shows an increase in fetal skeletal malformations. What are the next steps?

A8: If skeletal malformations are confirmed, further studies should be designed to understand the mechanism. This could involve:

- Dose-response characterization: A more detailed dose-response assessment to precisely define the NOAEL.
- Window of sensitivity: Studies to determine the specific gestational days during which the compound induces these effects.
- Mechanistic studies: Investigating potential off-target effects on mammalian signaling
  pathways involved in skeletal development. Given that **DNDI-6148** inhibits a key mRNA
  processing factor, investigating effects on the expression of genes crucial for chondrogenesis
  and osteogenesis could be a starting point.

## **Experimental Protocols**

The following are summarized protocols based on the ICH S5(R3) guideline.

# Table 1: Key Parameters for a Definitive Embryofetal Development (EFD) Study (ICH Segment II)



| Parameter             | Rodent (Rat)                                                                 | Non-Rodent (Rabbit)                                                          |
|-----------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Animal Model          | Sprague-Dawley or Wistar rats                                                | New Zealand White rabbits                                                    |
| Number of Animals     | Minimum of 20 pregnant females per group                                     | Minimum of 16 pregnant females per group                                     |
| Dose Groups           | 3 dose levels + 1 vehicle control                                            | 3 dose levels + 1 vehicle control                                            |
| Dosing Period         | Gestation Day 6 to 17                                                        | Gestation Day 7 to 19                                                        |
| Maternal Observations | Clinical signs, body weight, food consumption                                | Clinical signs, body weight, food consumption                                |
| Terminal Evaluation   | Necropsy on Gestation Day 20                                                 | Necropsy on Gestation Day 29                                                 |
| Uterine Examination   | Number of corpora lutea,<br>implantations, resorptions,<br>live/dead fetuses | Number of corpora lutea,<br>implantations, resorptions,<br>live/dead fetuses |
| Fetal Examination     | Body weight, sex, external, visceral, and skeletal examinations              | Body weight, sex, external, visceral, and skeletal examinations              |

Table 2: Key Parameters for a Fertility and Early Embryonic Development (FEED) Study (ICH Segment I)



| Parameter            | Description                                                                                                                 |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Animal Model         | Rat                                                                                                                         |
| Number of Animals    | 20 males and 20 females per group                                                                                           |
| Dose Groups          | 3 dose levels + 1 vehicle control                                                                                           |
| Male Dosing Period   | 4 weeks prior to mating, during mating, and until termination                                                               |
| Female Dosing Period | 2 weeks prior to mating, during mating, and through Gestation Day 7                                                         |
| Mating               | 1:1 cohabitation for up to 2 weeks                                                                                          |
| Endpoints (Males)    | Mating performance, fertility index, sperm analysis, reproductive organ weights and histopathology                          |
| Endpoints (Females)  | Estrous cycles, mating performance, fertility index, number of corpora lutea, implantation sites, and pre-implantation loss |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for an Embryofetal Development (EFD) Toxicity Study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. collections.nlm.nih.gov [collections.nlm.nih.gov]

### Troubleshooting & Optimization





- 2. database.ich.org [database.ich.org]
- 3. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 4. beltox.be [beltox.be]
- 5. DNDI-6148 | DNDi [dndi.org]
- 6. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of boron compounds on human reproduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General, reproductive, developmental, and endocrine toxicity of boronated compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. An assessment of the reliability of 52 enhanced preliminary embryofetal development studies to detect developmental toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Investigating DNDI-6148 Reproductive Toxicity Signals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#addressing-dndi-6148-reproductive-toxicity-signals-in-study-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com